N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
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Overview
Description
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a chemical compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69. This compound is known for its applications in proteomics research and is often used in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent in the study of protein structures and functions.
Biological Studies: Employed in the investigation of cellular processes and molecular interactions.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds and drug discovery.
Industrial Applications: Applied in the synthesis of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N-methyl-N-phenylamine: This compound has a similar structure but includes a phenyl group instead of dimethylamine.
3-chloro-2-[2-(N-methylanilino)ethoxy]aniline: Another structurally related compound with different substituents
Uniqueness
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in proteomics and medicinal chemistry .
Properties
IUPAC Name |
3-chloro-2-[2-(dimethylamino)ethoxy]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUJFXFCHUKLHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649859 |
Source
|
Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-48-3 |
Source
|
Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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